molecular formula C13H15N3O3 B11808357 Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11808357
M. Wt: 261.28 g/mol
InChI Key: SZXBVVZRENGLOU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or another suitable solvent with an acid or base catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the synthesis of derivatives with specific biological or chemical properties.

Biological Activity

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, with the CAS number 1225151-65-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 261.28 g/mol
  • CAS Number : 1225151-65-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showcasing promising results in inhibiting biofilm formation and quorum sensing in pathogens .
  • Anticancer Activity : This compound has demonstrated potential anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating effective growth inhibition . The mechanism involves inducing apoptosis and possibly modulating key signaling pathways related to cell survival and proliferation.
  • Antioxidant Properties : The presence of the pyrazole ring contributes to antioxidant activity, which is crucial for combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits biofilm formation in pathogenic bacteria
AnticancerInduces apoptosis in HepG2 and HeLa cell lines
AntioxidantScavenges free radicals; enhances cellular defense

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results showed that the compound significantly reduced cell viability in HepG2 cells with an IC50 value of approximately 54.25%, indicating strong anticancer potential without significant toxicity to normal fibroblast cells . The study highlighted the importance of structural modifications in enhancing the compound's efficacy.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-16(15-12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H2,14,15)

InChI Key

SZXBVVZRENGLOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2=CC=C(C=C2)OC

Origin of Product

United States

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